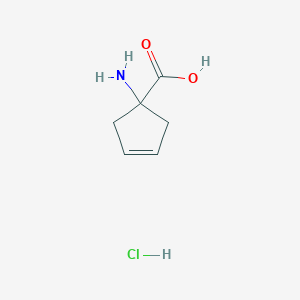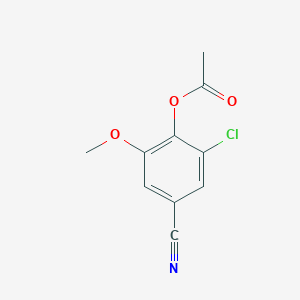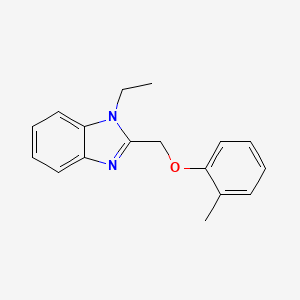
N-Methylmorpholin-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylmorpholin-4-amine;hydrochloride is a versatile organic compound with the molecular formula C₅H₁₃ClN₂O and a molecular weight of 152.62 g/mol . It is a cyclic tertiary amine and is commonly used in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
N-Methylmorpholin-4-amine hydrochloride, also known as N-Methylmorpholin-4-amine;hydrochloride, is a cyclic tertiary amine It is known to be used as a base catalyst for the generation of polyurethanes and other reactions .
Mode of Action
The compound interacts with its targets by acting as a base catalyst . This means it can accept protons from other substances, thereby facilitating chemical reactions. The exact changes resulting from this interaction depend on the specific reaction in which the compound is involved.
Biochemical Pathways
It is known to play a role in the generation of polyurethanes . Polyurethane synthesis involves the reaction of a polyol with a diisocyanate, and N-Methylmorpholin-4-amine hydrochloride can act as a catalyst in this process .
Result of Action
The molecular and cellular effects of N-Methylmorpholin-4-amine hydrochloride’s action are largely dependent on the specific reactions it catalyzes. In the case of polyurethane synthesis, for example, it facilitates the formation of urethane linkages, leading to the production of polyurethane polymers .
Action Environment
The action, efficacy, and stability of N-Methylmorpholin-4-amine hydrochloride can be influenced by various environmental factors. For instance, its efficacy as a catalyst may be affected by factors such as temperature, pH, and the presence of other substances in the reaction mixture . Its stability could be influenced by factors such as light, heat, and the presence of oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylmorpholin-4-amine;hydrochloride can be synthesized through the reaction of N-methylmorpholine with hydrochloric acid. The reaction typically involves the following steps:
Reaction of N-methylmorpholine with hydrochloric acid: This reaction produces this compound as a salt.
Purification: The product is then purified to achieve the desired purity level, usually above 95%.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-Methylmorpholin-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylmorpholine N-oxide, a commercially important oxidant.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can participate in substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are used.
Substitution: Various halides and other electrophiles can be used in substitution reactions.
Major Products Formed
Oxidation: N-methylmorpholine N-oxide.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the amine group.
Scientific Research Applications
N-Methylmorpholin-4-amine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a base catalyst in the generation of polyurethanes and other chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-Methylmorpholine: A cyclic tertiary amine with similar chemical properties.
Morpholine: An organic compound with both amine and ether functional groups.
Uniqueness
N-Methylmorpholin-4-amine;hydrochloride is unique due to its specific structure and reactivity. It offers distinct advantages in terms of stability and reactivity compared to other similar compounds, making it a valuable reagent in various chemical and industrial processes.
Properties
IUPAC Name |
N-methylmorpholin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-6-7-2-4-8-5-3-7;/h6H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMBTBOJPDXSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN1CCOCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(Furan-2-carbonyl)amino]hexanoic acid](/img/structure/B2462534.png)





![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2462543.png)


![7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B2462549.png)
![3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2462554.png)

